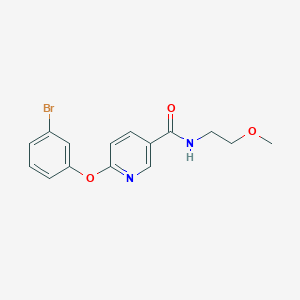![molecular formula C20H20N2O5S B7550751 6-[4-(2-Methoxyphenyl)piperazin-1-yl]sulfonylchromen-2-one](/img/structure/B7550751.png)
6-[4-(2-Methoxyphenyl)piperazin-1-yl]sulfonylchromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[4-(2-Methoxyphenyl)piperazin-1-yl]sulfonylchromen-2-one, also known as Meclofenoxate, is a nootropic drug that is used to enhance cognitive function. It was first synthesized in the 1960s and has since been studied extensively for its potential benefits in treating cognitive disorders such as Alzheimer's disease.
Wirkmechanismus
6-[4-(2-Methoxyphenyl)piperazin-1-yl]sulfonylchromen-2-onee works by increasing the levels of acetylcholine in the brain. Acetylcholine is a neurotransmitter that is essential for memory and learning. 6-[4-(2-Methoxyphenyl)piperazin-1-yl]sulfonylchromen-2-onee inhibits the breakdown of acetylcholine, which leads to an increase in its levels. This, in turn, improves cognitive function.
Biochemical and Physiological Effects:
6-[4-(2-Methoxyphenyl)piperazin-1-yl]sulfonylchromen-2-onee has been found to have several biochemical and physiological effects. It increases the levels of acetylcholine in the brain, which is essential for memory and learning. It also increases the levels of dopamine and norepinephrine, which are neurotransmitters that are involved in motivation and attention. 6-[4-(2-Methoxyphenyl)piperazin-1-yl]sulfonylchromen-2-onee has also been found to have antioxidant properties, which can help protect the brain from damage.
Vorteile Und Einschränkungen Für Laborexperimente
6-[4-(2-Methoxyphenyl)piperazin-1-yl]sulfonylchromen-2-onee has several advantages for lab experiments. It has been extensively studied and has a well-established mechanism of action. It is also readily available and relatively inexpensive. However, there are some limitations to its use. 6-[4-(2-Methoxyphenyl)piperazin-1-yl]sulfonylchromen-2-onee can have variable effects depending on the individual, and its effects can be short-lived. It can also have side effects, such as gastrointestinal upset and headaches, which can affect the results of experiments.
Zukünftige Richtungen
There are several future directions for research on 6-[4-(2-Methoxyphenyl)piperazin-1-yl]sulfonylchromen-2-onee. One area of research is the development of more potent and selective acetylcholinesterase inhibitors. Another area of research is the use of 6-[4-(2-Methoxyphenyl)piperazin-1-yl]sulfonylchromen-2-onee in combination with other drugs to treat cognitive disorders. Additionally, there is a need for more studies to determine the long-term effects of 6-[4-(2-Methoxyphenyl)piperazin-1-yl]sulfonylchromen-2-onee on cognitive function and to identify any potential side effects.
Synthesemethoden
6-[4-(2-Methoxyphenyl)piperazin-1-yl]sulfonylchromen-2-onee can be synthesized through a multi-step process that involves the reaction of 2-methoxyphenylpiperazine with sulfonyl chloride and chromen-2-one. The resulting compound is then purified through various methods, including recrystallization and chromatography.
Wissenschaftliche Forschungsanwendungen
6-[4-(2-Methoxyphenyl)piperazin-1-yl]sulfonylchromen-2-onee has been extensively studied for its potential benefits in improving cognitive function. It has been found to increase the levels of acetylcholine in the brain, which is a neurotransmitter that is essential for memory and learning. Studies have shown that 6-[4-(2-Methoxyphenyl)piperazin-1-yl]sulfonylchromen-2-onee can improve memory, attention, and concentration in both healthy individuals and those with cognitive impairments.
Eigenschaften
IUPAC Name |
6-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5S/c1-26-19-5-3-2-4-17(19)21-10-12-22(13-11-21)28(24,25)16-7-8-18-15(14-16)6-9-20(23)27-18/h2-9,14H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMZGAVXQRGAFIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=CC4=C(C=C3)OC(=O)C=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[2-fluoro-5-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]-4-oxo-3H-phthalazine-1-carboxamide](/img/structure/B7550668.png)
![N-methyl-2,2-dioxo-N-[[2-(trifluoromethyl)phenyl]methyl]-3,4-dihydro-[1,2,4]thiadiazino[3,4-b][1,3]benzothiazole-8-carboxamide](/img/structure/B7550669.png)
![[2-(2-methyl-3,4-dihydro-2H-1,5-benzothiazepin-5-yl)-2-oxoethyl] 2-(4-oxoquinazolin-3-yl)acetate](/img/structure/B7550677.png)

![2-(2-acetyl-3,4-dihydro-1H-isoquinolin-1-yl)-N-[2-(1H-indol-3-yl)-2-phenylethyl]acetamide](/img/structure/B7550692.png)

![1,3-dimethyl-6-phenyl-N-[[2-(pyrazol-1-ylmethyl)phenyl]methyl]pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7550730.png)
![3,5-bis(trifluoromethyl)-N-[1-(3,4,5-trimethoxyphenyl)ethyl]benzamide](/img/structure/B7550739.png)
![[6-(2,5-dimethylfuran-3-yl)-3-methyl-[1,2]oxazolo[5,4-b]pyridin-4-yl]-[3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)piperidin-1-yl]methanone](/img/structure/B7550743.png)


![1-[2-(4-Bromophenoxy)ethyl]-3-(trifluoromethyl)pyridin-2-one](/img/structure/B7550762.png)
![[2-(5,6-Dihydrobenzo[b][1]benzazepin-11-yl)-2-oxoethyl] 2-chlorobenzoate](/img/structure/B7550764.png)
![2-pyridin-4-yl-N-[(2-pyrrolidin-1-ylpyridin-4-yl)methyl]quinoline-4-carboxamide](/img/structure/B7550768.png)
